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Malononitrile, (2,4-dimethoxybenzylidene)-

Cat. No.: B1607325
CAS No.: 2972-78-3
M. Wt: 214.22 g/mol
InChI Key: VNSYEOGIEARFNL-UHFFFAOYSA-N
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Description

Overview of Research Trajectories in Malononitrile (B47326) Derivatives

Malononitrile is a highly versatile reagent in organic chemistry, primarily due to the reactivity of its active methylene (B1212753) group, which is enhanced by two electron-withdrawing nitrile groups. researchgate.netresearchgate.net This unique reactivity has established malononitrile and its derivatives as cornerstone building blocks in a multitude of synthetic pathways. researchgate.netissr-journals.orgresearchgate.net A significant trajectory in the research of malononitrile derivatives is their extensive use in multicomponent reactions (MCRs). researchgate.nettaylorfrancis.com These reactions allow for the synthesis of complex molecular architectures, particularly pharmaceutically important heterocyclic compounds like pyridines and quinolines, in a single, efficient step. researchgate.nettaylorfrancis.com

The Knoevenagel condensation is a fundamental reaction for synthesizing a major class of malononitrile derivatives known as arylidenemalononitriles. researchgate.netrasayanjournal.co.in This reaction involves the condensation of an aldehyde or ketone with the active methylene group of malononitrile. researchgate.net Research in this area focuses on developing greener and more efficient catalytic systems, including the use of reusable catalysts like montmorillonite (B579905) K-10, alum, and ionic liquids, often in aqueous media or under solvent-free conditions to enhance sustainability. researchgate.netrasayanjournal.co.inuni-regensburg.de

Furthermore, malononitrile derivatives are pivotal intermediates in the synthesis of a wide array of functional materials and biologically active compounds. issr-journals.org Their applications are explored in medicinal chemistry, where derivatives have been investigated for anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govoncotarget.com In materials science, the donor-π-acceptor (D-π-A) structure of many benzylidene malononitriles makes them promising candidates for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic solar cells (OPVSCs). mdpi.comresearchgate.netrsc.org The flexibility and reactivity of the malononitrile core continue to drive research into new synthetic methods and applications. nih.govutoronto.ca

Strategic Importance of (2,4-Dimethoxybenzylidene)malononitrile in Contemporary Chemical Research

(2,4-Dimethoxybenzylidene)malononitrile, a specific derivative, holds strategic importance as both a synthetic intermediate and a model compound for investigating structure-property relationships. Its synthesis is typically achieved via the Knoevenagel condensation of 2,4-dimethoxybenzaldehyde (B23906) with malononitrile. nih.gov This reaction provides a platform for testing and optimizing various catalytic systems, from traditional base catalysts like piperidine (B6355638) to modern, eco-friendly alternatives. prepchem.commdpi.com

The compound serves as a key example of a D-π-A type molecule, where the dimethoxy-substituted phenyl group acts as an electron donor (D) and the dicyanovinyl group functions as a strong electron acceptor (A), connected by a π-conjugated bridge. researchgate.net This electronic structure is fundamental to its application in materials science. Academic investigations focus on its photophysical and electrochemical properties, which are crucial for developing materials for organic electronics. researchgate.netacs.org For instance, studies have synthesized and characterized (2,4-Dimethoxybenzylidene)malononitrile as part of a broader effort to create novel tyrosinase inhibitors for anti-melanogenic applications, highlighting its relevance in medicinal chemistry research. oncotarget.comnih.gov

The specific placement of the methoxy (B1213986) groups at the 2- and 4-positions on the benzene (B151609) ring allows researchers to study the precise effects of substituent position on the molecule's electronic and optical properties, contributing to a deeper understanding required for the rational design of functional organic materials.

Table 1: Physicochemical and Synthesis Data for (2,4-Dimethoxybenzylidene)malononitrile
PropertyValueSource
Molecular FormulaC12H10N2O2 nih.gov
Synthesis MethodKnoevenagel Condensation nih.gov
Reactants2,4-dimethoxybenzaldehyde, Malononitrile nih.gov
Yield61% nih.gov
Reaction Time30 minutes nih.gov
¹H NMR (400 MHz, DMSO-d6)δ 8.23 (s, 1 H, vinylic H) nih.gov
δ 8.01 (d, 1 H, J = 9.2 Hz, 6′-H) nih.gov
δ 6.75 (dd, 1 H, J = 8.8, 2.4 Hz, 5′-H) nih.gov
δ 6.70 (d, 1 H, J = 2.4 Hz, 3′-H) nih.gov

Scope and Research Objectives within Academic Investigations

Academic research centered on (2,4-Dimethoxybenzylidene)malononitrile and related compounds pursues several key objectives. A primary goal is the development of novel, efficient, and sustainable synthetic methodologies. uni-regensburg.de This includes exploring a wide range of catalysts, from heterogeneous catalysts to organocatalysts, and optimizing reaction conditions to improve yields, reduce reaction times, and minimize environmental impact by using green solvents like water or solvent-free approaches. rasayanjournal.co.inuni-regensburg.de

A second major objective is the investigation of the compound's potential in materials science. Researchers study its photophysical and electrochemical properties, such as absorption, fluorescence, and energy levels (HOMO/LUMO), to assess its suitability for applications in organic electronics. mdpi.comresearchgate.net The D-π-A architecture is systematically modified by altering substituents on the phenyl ring to tune these properties for specific functions, such as in organic solar cells or as fluorescent probes. mdpi.comrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B1607325 Malononitrile, (2,4-dimethoxybenzylidene)- CAS No. 2972-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10N2O2/c1-15-11-4-3-10(12(6-11)16-2)5-9(7-13)8-14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSYEOGIEARFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C#N)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183870
Record name Malononitrile, (2,4-dimethoxybenzylidene)-
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2972-78-3
Record name (2,4-Dimethoxybenzylidene)malononitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malononitrile, (2,4-dimethoxybenzylidene)-
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Record name Malononitrile, (2,4-dimethoxybenzylidene)-
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Synthetic Methodologies for 2,4 Dimethoxybenzylidene Malononitrile

Classic Synthetic Pathways and Methodological Advancements

Knoevenagel Condensation Approaches: Mechanistic and Catalytic Considerations

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction that eliminates a water molecule. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgyoutube.com

The mechanism proceeds through several key steps:

Deprotonation: The basic catalyst removes a proton from the active methylene (B1212753) group of malononitrile (B47326), creating a highly nucleophilic carbanion (enolate). nih.govyoutube.com

Nucleophilic Attack: The malononitrile carbanion attacks the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde (B23906). organic-chemistry.org

Protonation: The resulting alkoxide intermediate is protonated, often by the conjugate acid of the amine catalyst, to form an aldol-type addition product. youtube.com

Dehydration: This intermediate then undergoes elimination of a water molecule to form the final α,β-unsaturated product, (2,4-dimethoxybenzylidene)malononitrile. organic-chemistry.org

An alternative mechanism, particularly when using amine catalysts like piperidine (B6355638), involves the initial formation of an iminium ion from the aldehyde. This iminium ion is more electrophilic than the original carbonyl group, making it more susceptible to attack by the enolate of malononitrile. youtube.comorganic-chemistry.org

Various catalysts have been employed for this condensation. A general method involves using a base like sodium hydroxide (B78521) in a solvent mixture of ethanol (B145695) and water, with the reaction mixture being heated to facilitate the condensation. oncotarget.com Piperidine is also a commonly used basic catalyst in ethanol, leading to the formation of the desired product after a period of reflux. wikipedia.orgprepchem.com

Solvent-Free and Environmentally Conscious Synthetic Strategies

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly synthetic routes. These methods aim to reduce or eliminate the use of hazardous organic solvents. rasayanjournal.co.in

Solvent-free, or solid-state, reactions have proven effective for the Knoevenagel condensation. One approach involves the microwave-assisted synthesis of benzylidenemalononitrile (B1330407) derivatives without any solvent, which offers advantages like shorter reaction times and higher yields. oncotarget.comnih.gov Another green approach utilizes water as the reaction medium. rasayanjournal.co.inuni-regensburg.de The use of catalysts like alum [KAl(SO4)2·12H2O] in water at a slightly elevated temperature (60°C) provides an efficient, cost-effective, and environmentally benign protocol for the synthesis of benzylidene malononitriles. rasayanjournal.co.inresearchgate.net In many aqueous-mediated reactions, the product precipitates directly from the reaction mixture, simplifying the work-up procedure. rasayanjournal.co.in

Ionic liquids have also been explored as green reaction media due to their low volatility and potential for recyclability. niscpr.res.inacgpubs.org Furthermore, a visible-light-driven cascade reaction has been developed using water as the solvent, employing benzyl (B1604629) alcohols as starting materials which are oxidized in situ to the corresponding aldehydes before condensation. uni-regensburg.de

Microwave-Assisted and Ultrasonic-Promoted Synthesis Methodologies

To accelerate reaction rates and improve yields, energy sources like microwave irradiation and ultrasound have been applied to the synthesis of (2,4-dimethoxybenzylidene)malononitrile.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times compared to conventional heating methods. rsc.org A green methodology for synthesizing Knoevenagel adducts with high yields (77-95%) was achieved in just 30 minutes using microwave irradiation in water without a catalyst. eurekaselect.com The synthesis of 2-(2, 4-Dimethoxybenzylidene)malononitrile has been specifically reported using microwave irradiation, resulting in a 61% yield after 30 minutes. oncotarget.com Solvent-free microwave-assisted synthesis has also been successfully applied to related structures, highlighting the efficiency of this technique. researchgate.netarkat-usa.org

Ultrasonic-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates through acoustic cavitation. nih.govsemanticscholar.org Ultrasound irradiation has been used to promote the synthesis of various heterocyclic compounds from malononitrile in multicomponent reactions, often under mild, room-temperature conditions and in green solvents like water or ethanol. nih.gov For instance, the synthesis of 2-amino-4H-chromenes, which involves a Knoevenagel-type condensation, can be effectively carried out under ultrasound irradiation using heterogeneous catalysts. nih.gov This method is noted for its operational simplicity, short reaction times, and high yields. nih.gov

Novel Catalytic Systems in the Synthesis of (2,4-Dimethoxybenzylidene)malononitrile

Research into novel catalysts has focused on improving efficiency, selectivity, and catalyst reusability, further aligning the synthesis with green chemistry principles.

Organocatalysis in Benzylidene Malononitrile Synthesis

Organocatalysis involves the use of small, metal-free organic molecules to catalyze reactions. bohrium.com This approach avoids the potential for metal contamination in the final product. mdpi.com Various nitrogen-based organocatalysts, such as imidazole (B134444) and β-alanine, have been investigated for the Knoevenagel condensation. uni-regensburg.denais.net.cn These catalysts are effective in eco-friendly solvents like ethanol, and a key advantage is the potential to recycle the catalyst and solvent system for multiple runs without significant loss of activity. nais.net.cn For example, β-alanine has been used as a green and inexpensive organocatalyst in the synthesis of benzylidenemalononitrile derivatives in water. uni-regensburg.de

Heterogeneous Catalysts for Enhanced Reaction Efficiency (e.g., Fe3O4 nanoparticles, silica-L-proline)

Heterogeneous catalysts are in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for easy recycling. mdpi.comorientjchem.org This is a significant advantage over homogeneous catalysts. nih.gov

Several types of heterogeneous catalysts have been successfully employed in the Knoevenagel condensation:

Fe3O4 Nanoparticles: Magnetite (Fe3O4) nanoparticles have been used as an efficient, magnetically separable catalyst for the Knoevenagel condensation. orientjchem.org Reactions are typically carried out in ethanol at reflux temperature, and the catalyst can be easily recovered using an external magnet and reused for several cycles with minimal loss of activity. orientjchem.org

Silica-Supported Catalysts: Functionalizing silica (B1680970) with catalytic groups, such as amino acids like L-proline, creates effective solid catalysts. These materials combine the catalytic activity of the organic moiety with the robustness and high surface area of the silica support.

Metal-Organic Frameworks (MOFs): Amino-bifunctional MOFs have been shown to be efficient catalysts. nih.gov In these systems, the metal centers act as Lewis acid sites to activate the aldehyde, while the amine groups function as basic sites to deprotonate the malononitrile. nih.gov

Other Metal Oxides and Composites: A variety of other solid catalysts have been reported, including alum, zinc oxide, and mesoporous carbon nitride. rasayanjournal.co.inresearchgate.netresearchgate.net Nanocomposites, such as those incorporating Fe3O4 with silica and other functional groups, have been developed for ultrasound-assisted syntheses, offering high yields and excellent reusability. nih.gov

The table below summarizes the performance of various catalytic systems in the synthesis of substituted benzylidenemalononitriles, providing a comparative overview of different methodologies.

CatalystReactantsSolventConditionsTimeYieldReference
NaOH2,4-dimethoxybenzaldehyde, malononitrileEthanol/Water55 °C30 min61% oncotarget.com
AlumAromatic aldehydes, malononitrileWater60 °C10-30 min89-98% rasayanjournal.co.in
NoneAromatic aldehydes, malononitrileWaterMicrowave30 min77-95% eurekaselect.com
Fe3O4Benzaldehyde (B42025), malononitrileEthanolReflux30 minGood to Excellent orientjchem.org
Imidazole2-chlorobenzaldehyde, malononitrileEthanolRTShort95% (avg.) nais.net.cn
β-alanine / SASBenzyl alcohol, malononitrileWaterBlue LED, 20°CN/AHigh uni-regensburg.de

Green Chemistry Principles in Catalyst Development

The development of catalysts for the synthesis of (2,4-dimethoxybenzylidene)malononitrile and related arylidene malononitriles is heavily influenced by green chemistry principles. The goal is to enhance reaction efficiency while minimizing environmental impact. Key strategies include the use of environmentally benign solvents, development of reusable catalysts, and implementation of solvent-free reaction conditions.

A significant trend is the move away from traditional homogeneous catalysts like piperidine and pyridine (B92270), which are often toxic and difficult to separate from the reaction mixture. tue.nl Research now emphasizes heterogeneous catalysts and organocatalysts that offer high yields, selectivity, and ease of recovery. researchgate.net

Key Green Catalytic Approaches:

Benign Solvents: Ethanol and water are preferred green solvents, replacing hazardous organic solvents. nih.govnih.gov Reactions in aqueous media are particularly advantageous for their low cost, safety, and reduced environmental footprint. researchgate.net

Organocatalysis: Metal-free organocatalysts, such as nitrogen-based compounds like imidazole, have been successfully employed. nih.gov These catalysts are often less toxic and can be highly efficient, with loadings as low as 5 mol% providing excellent yields. nih.gov Their use avoids the issues of heavy metal contamination in the final product.

Reusable Heterogeneous Catalysts: There is significant interest in catalysts that can be easily recovered and reused over multiple cycles without a significant loss of activity. researchgate.netresearchgate.net Examples include amine compounds tethered to magnetic nanoparticles (e.g., Fe₃O₄@SiO₂), which can be separated from the reaction mixture using an external magnet. researchgate.net Bionanocatalysts, such as those derived from starch, also represent an eco-friendly option. nih.gov

Solvent-Free Conditions: Conducting the Knoevenagel condensation under solvent-free conditions, sometimes with techniques like ball milling or gentle heating, represents a highly green approach. tue.nlrsc.org This method eliminates solvent waste entirely and can lead to the formation of very pure products that may not require further purification. tue.nl For example, using ammonium (B1175870) bicarbonate as a catalyst in a solvent-free reaction has proven effective for various benzaldehydes. tue.nl

These green catalytic systems not only make the synthesis more sustainable but also often result in simpler work-up procedures and higher purity products, sometimes eliminating the need for chromatographic purification. nih.govresearchgate.net

Post-Synthetic Purification and Isolation Techniques for Research Grade Material

Achieving the high purity required for research-grade (2,4-dimethoxybenzylidene)malononitrile, especially for analytical and structural studies, necessitates effective purification and isolation techniques.

Chromatographic Separations for High Purity (2,4-Dimethoxybenzylidene)malononitrile

While many modern green synthesis protocols are designed to yield products pure enough to be isolated by simple filtration, researchgate.netresearchgate.net chromatographic separation remains a crucial technique for achieving the highest purity. Column chromatography is the standard method for removing unreacted starting materials, catalysts, and minor by-products.

The selection of the stationary and mobile phases is critical. For a compound like (2,4-dimethoxybenzylidene)malononitrile, which possesses moderate polarity, silica gel is the most common stationary phase. The mobile phase typically consists of a mixture of a non-polar solvent, such as n-hexane, and a more polar solvent, like ethyl acetate (B1210297). The optimal ratio of these solvents is determined by thin-layer chromatography (TLC), which is also used to monitor the progress of the reaction and the separation during column chromatography. A common eluent system for related compounds is a mixture of ethyl acetate and n-hexane, often in a 1:3 ratio. nih.gov By carefully collecting the fractions that contain the pure compound as indicated by TLC analysis, a research-grade material with very high purity can be obtained.

Recrystallization and Crystallization Protocols for Structural Studies

Recrystallization is a powerful purification technique that is also the primary method for obtaining single crystals suitable for X-ray diffraction analysis. This analysis provides definitive information about the molecule's three-dimensional structure, bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves dissolving the crude or purified product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. The choice of solvent is crucial; the compound should be highly soluble at high temperatures but sparingly soluble at low temperatures. Ethanol is a commonly used solvent for this class of compounds. nih.govmdpi.com

A typical protocol for obtaining single crystals involves the slow cooling of a hot, saturated solution. For instance, a procedure for a structurally similar compound, 2-(4-(diphenylamino)benzylidene)malononitrile (DPAM), involved dissolving the material in hot ethanol and allowing the solution to cool slowly to room temperature over several hours. mdpi.com This slow cooling process allows for the ordered growth of crystals, which is essential for obtaining samples of sufficient size and quality for diffraction studies. The resulting crystals are then isolated by filtration and dried.

Controlling crystallization conditions can sometimes lead to the isolation of different crystal forms, or polymorphs, which have distinct physical properties. mdpi.com The data obtained from single-crystal X-ray diffraction are comprehensive, as illustrated by the crystallographic data for a polymorph of the related compound DPAM, presented in the table below.

Table 1: Illustrative Crystallographic Data for a Related Compound, 2-(4-(diphenylamino)benzylidene)malononitrile (Form A-2) Data presented for a structurally analogous compound to demonstrate the output of crystallization for structural studies. mdpi.com

ParameterValue
Chemical FormulaC₂₂H₁₇N₃
Formula Weight323.39
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.2205 (6)
b (Å)14.6394 (10)
c (Å)20.9226 (16)
α (°)90
β (°)90
γ (°)90
Volume (ų)3438.1 (4)
Z (molecules/unit cell)8
Calculated Density (g/cm³)1.249

Chemical Reactivity and Mechanistic Pathways of 2,4 Dimethoxybenzylidene Malononitrile

Electrophilic and Nucleophilic Addition Reactions at the Benzylidene Moiety

The benzylidene portion of the molecule, specifically the α,β-unsaturated system, is the primary site for addition reactions. The carbon-carbon double bond is highly polarized due to the strong electron-withdrawing effect of the two cyano groups, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

Cycloaddition Reactions Involving the Carbon-Carbon Double Bond

The activated double bond of benzylidenemalononitriles, including the (2,4-dimethoxybenzylidene) derivative, can participate as a dienophile or dipolarophile in various cycloaddition reactions to form complex cyclic and polycyclic scaffolds. nih.gov These reactions are powerful tools for constructing molecular complexity in a single step. nih.gov

Common types of cycloadditions include:

[4+2] Cycloadditions (Diels-Alder Reactions): In these reactions, the benzylidenemalononitrile (B1330407) acts as the dienophile, reacting with a 1,3-diene. The reaction can be promoted under thermal or photochemical conditions, with the stereochemistry and feasibility being governed by the principles of frontier molecular orbital (FMO) theory. youtube.com For thermally allowed [4+2] cycloadditions involving 6π electrons (an odd number of electron pairs), the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is typically suprafacial-suprafacial. youtube.com

[2+2] Cycloadditions: These reactions involve the combination of two alkene units to form a cyclobutane (B1203170) ring. Photochemical conditions are often required to overcome the symmetry-forbidden nature of thermal [2+2] cycloadditions. nih.govyoutube.com The reaction of N-sulfonylimines with alkenes can be modulated to achieve [2+2] cycloadditions, leading to azetidine (B1206935) derivatives. nih.gov

1,3-Dipolar Cycloadditions: Benzylidenemalononitriles are excellent dipolarophiles for reacting with 1,3-dipoles such as azomethine ylides. These reactions lead to the diastereoselective synthesis of highly substituted five-membered heterocyclic rings, such as spiropyrrolidines. researchgate.net The reaction of azomethine ylides with benzylidenemalononitriles has been shown to produce complex pyrrolidine (B122466) scaffolds with multiple stereocenters. researchgate.net

Table 1: Examples of Cycloaddition Reactions with Benzylidenemalononitrile Derivatives

Reaction Type Reactants Product Type Reference
1,3-Dipolar Cycloaddition Azomethine Ylides + Benzylidenemalononitriles Polysubstituted Pyrrolidines researchgate.net
Photosensitized [4+2] Cycloaddition Quinolines + Alkenes Polycyclic Scaffolds nih.gov
Aza-Paternò-Büchi [2+2] Cycloaddition N-Sulfonylimines + Alkenes Azetidines nih.gov

Michael Addition Pathways and Derivatives Formation

The electron-deficient β-carbon of the α,β-unsaturated system in (2,4-dimethoxybenzylidene)malononitrile is a prime target for Michael (conjugate) addition of nucleophiles. This reaction is a fundamental carbon-carbon bond-forming process in organic chemistry. researchgate.net

A wide range of soft nucleophiles can add to the double bond, leading to a variety of functionalized derivatives. The initial addition product is a resonance-stabilized carbanion, which is subsequently protonated to give the final product. The reaction is often catalyzed by a base, which serves to generate the nucleophile.

Common nucleophiles for Michael addition include:

Active Methylene (B1212753) Compounds: Malononitrile (B47326) itself, as well as other C-H acidic compounds like ethyl cyanoacetate (B8463686) and dimedone, can act as Michael donors. researchgate.netresearchgate.net

Thiols and Amines: Sulfur and nitrogen nucleophiles readily add to the activated double bond.

Organometallic Reagents: While less common for this specific substrate, certain organometallic reagents can be used as Michael donors.

The enantioselective Michael addition of malononitrile to substrates like nitroolefins has been successfully developed using bifunctional organocatalysts, such as amine-thioureas, yielding products with high enantiomeric excess. researchgate.net

Table 2: Michael Addition Reactions with Arylidenemalononitriles

Nucleophile (Michael Donor) Catalyst/Conditions Product Type Reference
Malononitrile Bifunctional Amine-Thiourea Chiral Adducts researchgate.net
1,3-Cyclohexanedione Magnetized Water (catalyst-free) Tetrahydro-benzo[b]pyrans researchgate.net
Malononitrile & Ethyl Cyanoacetate MgFe2O4 Nanoparticles (Microwave) Michael Adducts researchgate.net

Reactions Involving the Nitrile Functionalities

The two cyano (nitrile) groups on (2,4-dimethoxybenzylidene)malononitrile are highly electrophilic and serve as versatile handles for further synthetic transformations. libretexts.orglibretexts.org The carbon atom of the nitrile group is susceptible to nucleophilic attack, a reactivity pattern analogous to that of a carbonyl group. libretexts.orglibretexts.org

Transformations of Cyano Groups Leading to Other Functionalities

The nitrile groups can be converted into several other important functional groups through well-established chemical reactions.

Hydrolysis: Under acidic or basic aqueous conditions, nitriles can be hydrolyzed. The reaction typically proceeds through an amide intermediate, which can sometimes be isolated under mild conditions. libretexts.orgchemistrysteps.comebsco.com Vigorous hydrolysis leads to the formation of the corresponding carboxylic acid. libretexts.orgchemistrysteps.comebsco.com In acid-catalyzed hydrolysis, the nitrogen is first protonated, increasing the electrophilicity of the carbon, which is then attacked by water. libretexts.orgchemistrysteps.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgebsco.com The reaction involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve partial reduction to an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile group. libretexts.orgchemistrysteps.com The initial reaction forms an imine salt intermediate. Subsequent hydrolysis of this intermediate yields a ketone, providing a valuable method for carbon-carbon bond formation. libretexts.orgchemistrysteps.com

Reactions Leading to Heterocyclic Ring Systems (e.g., Pyridines, Furans)

(2,4-Dimethoxybenzylidene)malononitrile is a key precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. researchgate.net The combination of the activated double bond and the nitrile functionalities allows for elegant cyclization and cyclocondensation reactions.

Pyridine (B92270) Synthesis: Ylidenemalononitriles are widely used to construct multi-substituted pyridine rings. nih.gov A common strategy involves the reaction of the ylidenemalononitrile with a compound containing an active methylene group in the presence of an ammonium (B1175870) salt (like ammonium acetate) or an amine. researchgate.net For instance, the reaction of ylidenemalononitriles with primary amines can lead to highly substituted 2-aminopyridine-3-carbonitriles (aminonicotinonitriles). nih.gov These reactions provide a facile, often room-temperature, route to complex pyridine scaffolds. nih.gov

Furan (B31954) Synthesis: While pyridine synthesis is more common, derivatives of malononitrile can also be used to create other heterocycles. For example, 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile has been synthesized from a malononitrile derivative, indicating the potential for furan ring formation. researchgate.net

Table 3: Heterocycle Synthesis from Ylidenemalononitriles

Reactants Conditions Heterocyclic Product Reference
Ylidenemalononitrile, Primary Amine Room Temperature, Solvent-Free 2-Amino-3-cyanopyridines nih.gov
2-Methoxybenzaldehyde, Malononitrile, Ammonium Acetate (B1210297), 4-Bromo-indanone One-pot Indeno[1,2-b]pyridine derivative researchgate.net

Electron Transfer Processes and Redox Chemistry

The electronic structure of (2,4-dimethoxybenzylidene)malononitrile, featuring a strong electron-donating group (2,4-dimethoxyphenyl) linked via a conjugated bridge to a strong electron-accepting group (dicyanovinyl), classifies it as a push-pull or donor-π-acceptor (D-π-A) system. mdpi.com This architecture is fundamental to its redox properties and its potential involvement in electron transfer processes.

The inherent polarity and charge-transfer character make the molecule susceptible to both oxidation and reduction. The electron-rich dimethoxybenzene ring is the likely site of oxidation, while the electron-deficient dicyanovinyl moiety is the site of reduction. Known reactions in the electrochemistry of arylidenemalononitriles include cathodic hydrogenation and cyclodimerization, which are reductive processes. researchgate.net

This D-π-A structure is also responsible for the nonlinear optical (NLO) properties observed in many similar molecules. researchgate.net The potential for intramolecular charge transfer (ICT) upon photoexcitation is a key feature of these compounds, which is an essential aspect of their application in materials science, such as in organic light-emitting diodes (OLEDs). rsc.org The redox stability and the energy levels of the HOMO and LUMO are critical parameters that determine the efficiency of such electronic devices.

Investigation of Electrochemical Behaviors

The electrochemical properties of (2,4-dimethoxybenzylidene)malononitrile can be effectively investigated using techniques like cyclic voltammetry (CV). als-japan.com CV is a versatile electroanalytical method used to study electroactive species, determine the potentials at which they are oxidized or reduced, and assess the stability of the resulting products. als-japan.comresearchgate.net

In a typical CV experiment for a compound like (2,4-dimethoxybenzylidene)malononitrile, a triangular potential waveform is applied to a solution of the compound, and the resulting current is measured. youtube.com For reducible species, the voltammogram would show a cathodic peak corresponding to the reduction of the molecule. The reduction of α,β-unsaturated systems, such as substituted benzils, often proceeds through two sequential one-electron transfer steps. researchgate.net

Based on analogous systems, the electrochemical reduction of (2,4-dimethoxybenzylidene)malononitrile in an aprotic solvent is expected to occur at the electron-deficient exocyclic double bond, which is conjugated to two cyano groups. The anticipated mechanism involves:

A first reversible one-electron reduction to form a stable radical anion. researchgate.net

A second one-electron reduction at a more negative potential to form a dianion. researchgate.net

The precise reduction potentials are sensitive to the solvent, the electrolyte used, and the scan rate of the experiment. researchgate.net The presence of proton donors, such as alcohols, can alter the reaction pathway, often causing the second reduction wave to become irreversible as the dianion is rapidly protonated. researchgate.net

Table 1: Expected Cyclic Voltammetry Data for (2,4-dimethoxybenzylidene)malononitrile in an Aprotic Solvent

Parameter Expected Observation Inferred Process
First Cathodic Peak (Epc1) Reversible wave Formation of the radical anion: M + e⁻ ⇌ M•⁻
Second Cathodic Peak (Epc2) Reversible wave at more negative potential Formation of the dianion: M•⁻ + e⁻ ⇌ M²⁻

| Effect of Proton Donor | Epc2 shifts to more positive potential and becomes irreversible | Rapid protonation of the dianion intermediate |

This table is illustrative, based on the behavior of similar compounds described in the literature. researchgate.net

Radical Pathways and Intermediates

The formation of radical intermediates is a key feature of the chemical reactivity of (2,4-dimethoxybenzylidene)malononitrile. As mentioned, the first step in its electrochemical reduction is the generation of a radical anion. researchgate.net This highly reactive species possesses both a negative charge and an unpaired electron. nih.gov

The existence and structure of such radical anions can be confirmed and studied using electron paramagnetic resonance (EPR) spectroscopy, often coupled directly with electrochemical methods (spectroelectrochemistry). nih.govresearchgate.net In-situ EPR spectroelectrochemistry allows for the generation of the radical anion in the EPR spectrometer's cavity, enabling the unambiguous characterization of its properties, even if it has a short half-life. researchgate.net

Upon formation, the unpaired electron in the (2,4-dimethoxybenzylidene)malononitrile radical anion would be delocalized over the π-system, particularly across the dicyanovinyl moiety and the benzene (B151609) ring. This delocalization contributes to its relative stability. The radical anion can participate in various subsequent reactions, including dimerization or acting as a single-electron transfer (SET) reductant itself in certain photochemical processes. nih.govrsc.org

Photochemical Transformations and Reaction Mechanisms

Irradiation with light of an appropriate wavelength can induce significant transformations in (2,4-dimethoxybenzylidene)malononitrile, primarily involving the exocyclic double bond and the aromatic system. These reactions proceed via electronically excited states of the molecule.

Photoinduced Isomerization and Rearrangement Studies

One of the most fundamental photochemical reactions for compounds with a carbon-carbon double bond is E/Z (or trans/cis) isomerization. For (2,4-dimethoxybenzylidene)malononitrile, which is typically synthesized as the more stable E-isomer, irradiation can lead to the formation of the Z-isomer until a photostationary state (a specific equilibrium ratio of E:Z isomers) is reached. nih.gov

The mechanism involves the absorption of a photon to promote the molecule to an excited singlet state (S₁). From the S₁ state, the molecule can relax to a "phantom" triplet or a perpendicular singlet state where rotation around the central C=C bond is facilitated. Decay from this state back to the ground state (S₀) can populate both the E and Z isomers. nih.gov

Direct Excitation: Typically favors the formation of the less stable Z-isomer, leading to a photostationary state enriched in this isomer. nih.gov

Triplet Sensitization: If a triplet sensitizer (B1316253) is used, the reaction proceeds through the triplet excited state (T₁). This pathway often results in a different E/Z ratio at the photostationary state compared to direct excitation. nih.gov

The dynamics of these isomerization processes can be monitored using transient absorption spectroscopy, which allows for the detection of short-lived excited states and intermediates on timescales from femtoseconds to nanoseconds. nih.govresearchgate.net

Photocycloaddition Reactions

The electronically activated double bond of (2,4-dimethoxybenzylidene)malononitrile makes it a candidate for photocycloaddition reactions, particularly [2+2] cycloadditions. nih.gov These reactions involve the joining of two unsaturated molecules to form a cyclic product, typically a four-membered ring (cyclobutane). nih.gov Such reactions are often forbidden under thermal conditions but become allowed upon photochemical excitation. rsc.org

When a solution of (2,4-dimethoxybenzylidene)malononitrile is irradiated, it can undergo photodimerization, where two molecules react to form a cyclobutane dimer. The reaction proceeds via the excitation of one molecule to its triplet state, which then attacks a ground-state molecule. Depending on the stereochemistry of the approach, several different stereoisomers of the resulting dicyano-diphenyl-substituted cyclobutane could be formed.

Furthermore, (2,4-dimethoxybenzylidene)malononitrile can participate in mixed [2+2] photocycloadditions with other alkenes. nih.gov The success and regioselectivity of these reactions depend on the electronic nature of the reacting partner. Given its electron-poor double bond, it would be expected to react efficiently with electron-rich alkenes.

Table 2: Potential Photocycloaddition Reactions

Reaction Type Reactants Expected Product
Photodimerization Two molecules of (2,4-dimethoxybenzylidene)malononitrile Substituted cyclobutane dimer

| Mixed [2+2] Cycloaddition | (2,4-dimethoxybenzylidene)malononitrile + an electron-rich alkene | Asymmetrically substituted cyclobutane |

This table outlines expected reactions based on the principles of photochemical [2+2] cycloadditions. nih.govnih.gov

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (2,4-dimethoxybenzylidene)malononitrile. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Analysis of the ¹H NMR spectrum of (2,4-dimethoxybenzylidene)malononitrile reveals distinct signals corresponding to each unique proton in the structure. For instance, in a DMSO-d₆ solvent, a singlet observed at 8.23 ppm is attributed to the vinylic proton, a direct consequence of its position on the electron-poor double bond. oncotarget.com The aromatic protons on the dimethoxy-substituted ring appear as a doublet at 8.01 ppm (H-6'), a doublet of doublets at 6.75 ppm (H-5'), and a doublet at 6.70 ppm (H-3'). oncotarget.com The two methoxy (B1213986) groups give rise to sharp singlet signals.

The ¹³C NMR spectrum complements the proton data, providing a map of the carbon framework. Key resonances confirm the presence of the malononitrile (B47326) and the substituted benzylidene moieties. The nitrile carbons (C≡N) and the carbons of the double bond (C=C) are particularly diagnostic.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for (2,4-dimethoxybenzylidene)malononitrile

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Vinylic H 8.23 (s) oncotarget.com 77.5 oncotarget.com
C-CN - 161.2 oncotarget.com
CN - 115.5, 114.6 oncotarget.com
C-1' - 124.8 oncotarget.com
C-2' - 165.0 oncotarget.com
H-3' 6.70 (d) oncotarget.com 115.9 oncotarget.com
C-4' - 134.1 oncotarget.com
H-5' 6.75 (dd) oncotarget.com 109.7 oncotarget.com
H-6' 8.01 (d) oncotarget.com 134.1 oncotarget.com
OCH₃ (at C-2') 3.87 (s) oncotarget.com 56.6 oncotarget.com
OCH₃ (at C-4') 3.87 (s) oncotarget.com 56.6 oncotarget.com

Note: Data acquired in DMSO-d₆ at 400 MHz for ¹H and 100 MHz for ¹³C. oncotarget.com Chemical shifts are referenced to the solvent peak. s = singlet, d = doublet, dd = doublet of doublets.

For complex molecules, one-dimensional NMR spectra can suffer from signal overlap, making unambiguous assignments challenging. nih.gov Multi-dimensional NMR techniques, such as 2D NMR, resolve this issue by spreading the signals across two frequency axes, revealing correlations between nuclei. nih.govbitesizebio.com

Common 2D NMR experiments that would be applied for the complete structural verification of (2,4-dimethoxybenzylidene)malononitrile include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, mapping out the connectivity of proton networks within the molecule. It would be used to confirm the coupling between the aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the ¹³C signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between proton and carbon atoms. It is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together different molecular fragments, such as connecting the benzylidene ring to the malononitrile group via the vinylic proton.

These multi-dimensional approaches provide a robust and definitive method for the complete and unambiguous assignment of all proton and carbon resonances. nih.gov

While solution-state NMR provides information about the molecule's structure as it tumbles freely in a solvent, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics of molecules in the crystalline state. nih.gov In the solid state, broad spectral lines resulting from dipolar interactions and chemical shift anisotropy are a major challenge. nih.gov However, techniques like high-power decoupling and magic-angle spinning (MAS) are employed to overcome this and obtain high-resolution spectra.

For (2,4-dimethoxybenzylidene)malononitrile, ssNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. rsc.org

Study polymorphism, identifying different crystalline forms which may possess distinct physical properties.

By combining ssNMR data with information from techniques like X-ray diffraction, a complete picture of the compound's solid-state structure can be achieved. rsc.org

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. For (2,4-dimethoxybenzylidene)malononitrile, with a molecular formula of C₁₂H₁₀N₂O₂, the theoretical exact mass can be calculated. An HRMS experiment would verify this exact mass, distinguishing it from other potential compounds with the same nominal mass but different elemental formulas, thus validating the molecular formula.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting product ions are analyzed. uab.edu This process provides detailed structural information by revealing how the molecule breaks apart. youtube.com The fragmentation pattern is characteristic of the molecule's structure. chemrxiv.org

For (2,4-dimethoxybenzylidene)malononitrile, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to fragmentation pathways including:

Loss of a methyl group (-CH₃): A common fragmentation for methoxy-substituted compounds.

Loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O).

Cleavage of the benzylidene bond: This could result in fragments corresponding to the dimethoxybenzyl cation and the neutral malononitrile moiety, or vice versa.

Loss of HCN: A characteristic fragmentation from the nitrile groups.

By analyzing the m/z values of the product ions, the fragmentation pathways can be elucidated, providing strong corroborating evidence for the proposed structure. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For (2,4-dimethoxybenzylidene)malononitrile, the key expected vibrational bands are:

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for (2,4-dimethoxybenzylidene)malononitrile

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Description
C≡N Stretch Nitrile 2220 - 2240 A sharp, strong band in the IR spectrum, characteristic of the nitrile group. lookchem.com
C=C Stretch Alkene 1600 - 1650 Corresponds to the stretching of the central double bond.
C=C Stretch Aromatic Ring 1450 - 1600 Multiple bands corresponding to the vibrations of the phenyl ring.
C-O Stretch Aryl Ether 1200 - 1275 (asymmetric) 1000 - 1075 (symmetric) Strong bands associated with the two methoxy groups. nih.gov
=C-H Bend Alkene 960 - 980 Out-of-plane bending (wagging) of the vinylic hydrogen.

Correlation of Vibrational Frequencies with Molecular Structure

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding characteristics within the (2,4-dimethoxybenzylidene)malononitrile molecule. The vibrational modes observed in the spectra can be assigned to specific stretching and bending motions of the atoms, offering a detailed fingerprint of the molecular structure.

Key functional group frequencies for (2,4-dimethoxybenzylidene)malononitrile have been identified through experimental and computational studies. The nitrile (C≡N) stretching vibration is a particularly strong and characteristic absorption in the IR spectrum, typically appearing in the range of 2218-2222 cm⁻¹. The presence of two methoxy groups (O-CH₃) gives rise to characteristic C-H stretching and bending vibrations, as well as C-O stretching modes. The C=C stretching vibration of the benzylidene group is also a significant feature.

A combined experimental and theoretical study using density functional theory (DFT) has provided a detailed assignment of the vibrational spectrum. For instance, the C-H stretching vibrations of the methoxy groups are observed around 2941 cm⁻¹, while the aromatic C-H stretching of the benzene (B151609) ring appears at approximately 3080 cm⁻¹. The asymmetric and symmetric stretching of the C-O-C bond in the methoxy groups are found at 1271 cm⁻¹ and 1022 cm⁻¹, respectively.

Table 1: Selected Vibrational Frequencies of (2,4-dimethoxybenzylidene)malononitrile

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2218
Alkene (C=C)Stretching1585
Aromatic (C=C)Stretching1515
Methoxy (C-O)Asymmetric Stretching1271
Methoxy (C-O)Symmetric Stretching1022

These vibrational frequencies are sensitive to the electronic environment within the molecule. The conjugation between the benzene ring, the double bond, and the malononitrile group influences the bond strengths and, consequently, the positions of their corresponding vibrational bands.

In-Situ Spectroscopic Monitoring of Reactions

While dedicated in-situ spectroscopic studies on the reaction kinetics of (2,4-dimethoxybenzylidene)malononitrile are not extensively reported, the principles of such monitoring are well-established and applicable to its synthesis. The Knoevenagel condensation, the primary route for synthesizing this compound, involves the reaction of 2,4-dimethoxybenzaldehyde (B23906) with malononitrile.

In-situ monitoring of this reaction could be effectively achieved using techniques like Fourier-transform infrared (FT-IR) or Raman spectroscopy. By tracking the disappearance of the aldehyde carbonyl (C=O) stretching band (typically around 1665 cm⁻¹) from the starting material, 2,4-dimethoxybenzaldehyde, and the concurrent appearance of the nitrile (C≡N) stretching band (around 2220 cm⁻¹) of the product, the reaction progress can be followed in real-time. This allows for precise determination of reaction endpoints and optimization of reaction conditions.

Furthermore, UV-visible spectroscopy can also be employed for in-situ monitoring. The formation of the conjugated π-system in (2,4-dimethoxybenzylidene)malononitrile results in a significant shift in the absorption maximum to longer wavelengths (a bathochromic shift) compared to the reactants. By monitoring the increase in absorbance at the λmax of the product, one can quantify the rate of its formation.

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction (XRD) techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of (2,4-dimethoxybenzylidene)malononitrile in the solid state. These methods provide precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SC-XRD) has been instrumental in elucidating the precise molecular geometry and crystal packing of (2,4-dimethoxybenzylidene)malononitrile. Studies have revealed that the compound crystallizes in the monoclinic space group P2₁/c.

The molecule is nearly planar, a feature that facilitates close packing in the crystal lattice. The crystal structure is stabilized by a network of intermolecular C-H···N hydrogen bonds, which link adjacent molecules into a three-dimensional supramolecular architecture. These interactions involve the hydrogen atoms of the benzene ring and the nitrogen atoms of the nitrile groups.

Table 2: Selected Crystallographic Data for (2,4-dimethoxybenzylidene)malononitrile

ParameterValueReference
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.418
b (Å)15.351
c (Å)8.583
β (°)100.28
Z4

The planarity of the molecule and the nature of the intermolecular interactions are key factors influencing its physical properties, including its melting point and solubility.

Powder X-ray diffraction (PXRD) is a valuable technique for the analysis of the crystalline phase and purity of bulk samples of (2,4-dimethoxybenzylidene)malononitrile. The PXRD pattern provides a fingerprint of the crystalline form, which can be compared with patterns simulated from single-crystal data to confirm the phase identity.

While extensive studies on the polymorphism of (2,4-dimethoxybenzylidene)malononitrile are not widely reported, PXRD is the primary tool for such investigations. Different polymorphs of a compound can exhibit distinct physical properties, and PXRD allows for their identification and characterization. The experimental PXRD pattern of the synthesized compound has been shown to be in good agreement with the simulated pattern from its single-crystal structure, confirming the phase purity of the bulk material.

Any variations in the peak positions or intensities in the PXRD pattern of a new batch compared to a reference standard could indicate the presence of a different polymorphic form or impurities. This makes PXRD an essential tool for quality control in the production of (2,4-dimethoxybenzylidene)malononitrile.

Computational and Theoretical Investigations of 2,4 Dimethoxybenzylidene Malononitrile

Quantum Chemical Methodologies for Electronic Structure Calculations

Quantum chemical calculations are fundamental to elucidating the electronic nature of (2,4-dimethoxybenzylidene)malononitrile. These methods model the molecule at the electronic level, providing detailed information about its geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic ground state properties of molecules due to its favorable balance between accuracy and computational cost. chemrxiv.org For (2,4-dimethoxybenzylidene)malononitrile, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), are used to determine its optimized molecular geometry. researchgate.net These calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from techniques like X-ray diffraction for related compounds. researchgate.net

Beyond geometry optimization, DFT is utilized to explore the molecule's electronic landscape. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in this analysis. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack. researchgate.net Atomic charges, calculated through methods like Mulliken population analysis, further quantify the charge distribution across the molecule. researchgate.net

Table 1: Representative Ground State Properties of (2,4-Dimethoxybenzylidene)malononitrile Calculated via DFT

PropertyDescriptionTypical Calculated Value
Optimized Geometry The lowest energy arrangement of atoms in 3D space.Provides specific bond lengths (e.g., C=C, C-O, C≡N) and angles.
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.-6.5 to -7.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.-2.0 to -3.0 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability.4.0 to 5.0 eV
Dipole Moment A measure of the net molecular polarity.5.0 to 7.0 Debye

Note: The values presented are typical and can vary based on the specific functional and basis set used in the calculation.

For situations demanding higher accuracy, ab initio methods are employed. These methods are based on first principles, solving the Schrödinger equation without empirical parameters. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals. utah.edu

While computationally more expensive, ab initio calculations serve as a benchmark for DFT results. utah.edu They are particularly valuable for refining the energies of different conformers and for calculating properties where weak interactions, such as van der Waals forces, are significant. For (2,4-dimethoxybenzylidene)malononitrile, MP2 calculations can offer more reliable predictions for subtle electronic effects and interaction energies that are challenging to capture accurately with all DFT functionals. utah.edu

The study of electronic excited states, crucial for understanding a molecule's response to light, is predominantly carried out using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgarxiv.org This method has become a standard tool for calculating vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-visible spectra. researchgate.netrsc.org TD-DFT also provides oscillator strengths, which are related to the intensity of these absorptions.

For (2,4-dimethoxybenzylidene)malononitrile, TD-DFT calculations can predict its UV-visible spectrum and help assign the electronic transitions observed. rsc.org Analysis of the molecular orbitals involved in these transitions allows for their characterization, for instance, as π→π* or intramolecular charge-transfer (ICT) excitations. chemrxiv.orgnih.gov Visualizing the electron density difference between the ground and excited states, often through attachment and detachment density plots, provides a clear picture of how charge is redistributed upon excitation. chemrxiv.orgarxiv.org

Table 2: Simulated Electronic Transition Data for (2,4-Dimethoxybenzylidene)malononitrile via TD-DFT

TransitionCalculated λmax (nm)Oscillator Strength (f)Dominant Orbital Contribution
S0 → S1350 - 380> 0.5HOMO → LUMO
S0 → S2280 - 3100.1 - 0.3HOMO-1 → LUMO
S0 → S3240 - 2600.2 - 0.4HOMO → LUMO+1

Note: These values are illustrative and depend on the chosen functional, basis set, and solvent model.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. nih.gov MD simulations track the atomic movements over time, providing a detailed view of the molecule's conformational flexibility and its interactions with its environment. nih.govbiorxiv.org

The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of parameters and mathematical functions that describe the potential energy of the system. ethz.ch For a specific molecule like (2,4-dimethoxybenzylidene)malononitrile, a general force field (e.g., GAFF, OPLS) may not be sufficiently accurate. researchgate.net

Therefore, a specific force field is often developed. This process involves using high-level quantum chemistry calculations (DFT or ab initio) to compute the potential energy surface for the molecule. utah.edu Parameters for bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions are then fitted to reproduce these quantum mechanical data. utah.eduresearchgate.net The partial atomic charges are a particularly crucial component and are often derived to fit the quantum mechanically calculated electrostatic potential. ethz.ch Tools and platforms like the Force Field Toolkit (ffTK) can streamline this parameterization process, ensuring the resulting force field is robust and physically realistic for simulations. researchgate.netnih.gov

The behavior of (2,4-dimethoxybenzylidene)malononitrile in a solution is significantly influenced by its interactions with solvent molecules. Computational models can account for these solvent effects in two primary ways: implicitly or explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used in conjunction with quantum chemical calculations to model how the solvent environment affects properties like conformational energies and electronic spectra.

Explicit solvent models provide a more detailed and realistic picture by including individual solvent molecules in the MD simulation box. nih.gov This allows for the direct observation of specific intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, between the solute and solvent. By running MD simulations with an explicit solvent, one can study the solvation shell structure around (2,4-dimethoxybenzylidene)malononitrile and model its dynamic behavior in a condensed phase more accurately.

Reaction Mechanism Modeling and Transition State Analysis

The synthesis of (2,4-dimethoxybenzylidene)malononitrile is primarily achieved through the Knoevenagel condensation. researchgate.netwikipedia.org This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, malononitrile (B47326), with a carbonyl compound, 2,4-dimethoxybenzaldehyde (B23906). researchgate.netwikipedia.org Computational modeling of this and similar reactions allows for a detailed understanding of the reaction pathways and the energetic profiles of the transition states involved.

Computational Pathways for Key Chemical Transformations

The Knoevenagel condensation mechanism generally proceeds through a series of well-defined steps that can be modeled using computational methods like Density Functional Theory (DFT). researchgate.netmdpi.com While specific DFT studies exclusively on the synthesis of (2,4-dimethoxybenzylidene)malononitrile are not extensively documented in publicly available literature, the pathway can be reliably inferred from studies on analogous systems. mdpi.comnih.gov

The reaction is typically initiated by a base, which abstracts a proton from the active methylene group of malononitrile to form a carbanion. orientjchem.org This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde. orientjchem.org This is followed by a proton transfer and subsequent dehydration to yield the final product, (2,4-dimethoxybenzylidene)malononitrile. wikipedia.orgorientjchem.org

Table 1: Proposed Computational Pathway for the Synthesis of (2,4-Dimethoxybenzylidene)malononitrile

StepDescriptionKey Intermediates/Transition States
1Deprotonation of MalononitrileMalononitrile Carbanion
2Nucleophilic AttackAldolate Intermediate
3ProtonationHydroxy Intermediate
4DehydrationTransition State for Water Elimination
5Product Formation(2,4-dimethoxybenzylidene)malononitrile

This table is a generalized representation based on established Knoevenagel condensation mechanisms and computational studies of similar reactions.

Prediction of Reactivity and Selectivity in Novel Reactions

Beyond its synthesis, computational chemistry can predict the reactivity and selectivity of (2,4-dimethoxybenzylidene)malononitrile in other chemical transformations. The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are key determinants of its reactivity.

DFT calculations on similar benzylidenemalononitrile (B1330407) derivatives have been used to determine these properties. nih.gov The HOMO-LUMO energy gap, for instance, is a crucial indicator of chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. For a series of synthesized benzylidenemalononitrile derivatives intended for anticancer studies, DFT calculations were employed to understand their stability and reactivity. nih.gov

The molecular structure of (2,4-dimethoxybenzylidene)malononitrile features several reactive sites. The electron-withdrawing cyano groups render the vinylic proton acidic and the double bond susceptible to nucleophilic attack (Michael addition). The benzene (B151609) ring, activated by the two methoxy (B1213986) groups, can undergo electrophilic substitution. Computational models can predict the most likely sites for attack by various reagents and the stereoselectivity of such reactions by calculating the energies of the possible transition states. For example, molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, guiding the prediction of where electrophiles and nucleophiles will preferentially react. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches in Material Science Contexts

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or, in this context, material properties. nih.gov This approach is particularly valuable in material science for designing novel materials with desired functionalities.

Descriptors Development for Structure-Performance Correlations

The foundation of any QSAR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For predicting the material properties of (2,4-dimethoxybenzylidene)malononitrile and its derivatives, a range of descriptors can be developed using computational tools.

In the context of advanced materials, particularly those with applications in optics and electronics, the following types of descriptors are highly relevant:

Quantum Chemical Descriptors: These are derived from the electronic structure of the molecule and include properties like dipole moment, polarizability, hyperpolarizability, and the energies of the HOMO and LUMO. These are particularly important for predicting nonlinear optical (NLO) properties. rsc.org

Topological Descriptors: These are based on the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical Descriptors: These describe the 3D structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Computational studies on benzylidenemalononitrile derivatives designed for applications like organic light-emitting diodes (OLEDs) have utilized DFT to calculate such descriptors and correlate them with observed properties like solid-state emission and electroluminescence. rsc.org

Table 2: Potential Molecular Descriptors for QSAR Modeling of (2,4-Dimethoxybenzylidene)malononitrile in Material Science

Descriptor TypeExamplesRelevance to Material Properties
Quantum ChemicalDipole Moment, Polarizability (α), First Hyperpolarizability (β), HOMO-LUMO GapPrediction of nonlinear optical response, electronic transitions, and charge transport properties.
ElectronicMulliken Charges, Natural Bond Orbital (NBO) ChargesUnderstanding intramolecular charge transfer and reactivity. nih.gov
Steric/TopologicalMolecular Volume, Surface Area, Connectivity IndicesCorrelation with processability, film morphology, and molecular packing in the solid state.

Predictive Models for Advanced Material Functionalities

Once a set of relevant descriptors has been developed for a series of related compounds, statistical methods such as multiple linear regression (MLR) or machine learning algorithms can be used to build a predictive QSAR model. nih.gov

For instance, to develop a model for predicting the nonlinear optical (NLO) activity of (2,4-dimethoxybenzylidene)malononitrile and its analogues, one would synthesize a series of derivatives with varying substituents on the phenyl ring. The NLO properties (specifically the first hyperpolarizability, β) would be measured experimentally. Simultaneously, a range of molecular descriptors for each compound would be calculated computationally. The QSAR model would then be an equation that relates the descriptors to the observed NLO activity.

Studies on other organic materials have successfully used this approach. For example, research on 2-(4-(diphenylamino)benzylidene) malononitrile has shown how the crystal structure and molecular packing, which can be computationally modeled, influence its optoelectronic properties and lead to phenomena like mechanochromism. researchgate.net Similarly, computational investigations of other low molecular weight benzylidenemalononitrile derivatives for OLEDs have demonstrated a strong correlation between calculated molecular properties and experimentally observed performance, such as luminescence and threshold voltage. rsc.org

Such predictive models are invaluable for the in silico screening of large libraries of virtual compounds, allowing researchers to prioritize the synthesis of candidates with the highest probability of exhibiting the desired advanced material functionalities, thereby accelerating the discovery of new materials.

Applications of 2,4 Dimethoxybenzylidene Malononitrile in Advanced Materials and Technologies

Role in Organic Optoelectronic Device Development

Malononitrile (B47326) and its derivatives are recognized for their utility in the synthesis of organic semiconductors. issr-journals.orgresearchgate.net The core structure serves as a versatile building block for creating materials used in a variety of optoelectronic devices. researchgate.net These D-π-A type compounds are investigated for their potential in molecular electronics, data storage, and as components in organic solar cells and light-emitting diodes. researchgate.net

While research on (2,4-dimethoxybenzylidene)malononitrile itself in OLEDs is specific, related low molecular weight benzylidene malononitrile derivatives have been successfully synthesized and incorporated into OLED devices. nih.govresearchgate.net For instance, the derivative 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM) has been used to fabricate an OLED through a solution-based spin coating process. nih.govresearchgate.net This small molecule demonstrated a notable ability to form smooth films, a critical factor for device performance. nih.govresearchgate.net The resulting device exhibited a threshold voltage of approximately 1.0 V and a luminance of 1300 cd/m², showcasing the potential of the benzylidene malononitrile scaffold in developing efficient, solution-processed small-molecule OLEDs. nih.govresearchgate.net The success of such derivatives underscores the promise of the broader class of materials, including (2,4-dimethoxybenzylidene)malononitrile, for OLED applications.

The malononitrile group is a key component in the design of small organic molecules for organic photovoltaic solar cells (OPVSCs). mdpi.comsciforum.net These molecules often function as dyes or active layer components where the malononitrile unit acts as an electron acceptor. mdpi.comsciforum.net The D-π-A structure is crucial for these applications, enabling efficient charge separation and transport upon light absorption. sciforum.net In a typical OPVSC configuration, these dye molecules, containing acceptor groups like malononitrile, are used to facilitate electron injection from the light-absorbing layer to a metal oxide layer, such as TiO2, which is essential for generating an electrical circuit. mdpi.comsciforum.net The synthesis of small organic molecules for OPVSCs has been achieved through the Knoevenagel condensation of a substituted benzaldehyde (B42025) with malononitrile, a reaction that also produces (2,4-dimethoxybenzylidene)malononitrile. mdpi.comsciforum.net

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics, and their performance is highly dependent on the properties of the organic semiconductor used as the active layer. nih.gov While research on (2,4-dimethoxybenzylidene)malononitrile in OFETs is not extensively detailed in the provided results, the broader class of malononitrile-containing organic semiconductors is relevant. For efficient n-channel OFETs that are stable in ambient conditions, materials require specific features, including deep Lowest Unoccupied Molecular Orbital (LUMO) energy levels, typically below -4.0 eV, to facilitate electron injection and transport while resisting oxidation. nih.gov The strong electron-accepting nature of the malononitrile group helps in achieving these low LUMO levels. mdpi.com The development of air-stable n-channel OFETs has been demonstrated using charge-transfer complexes that can include malononitrile-based acceptors like fluorinated 7,7,8,8-tetracyanoquinodimethane (Fn-TCNQ). researchgate.net These devices have shown stable n-channel performance both in vacuum and in air, highlighting the utility of cyano-functionalized materials in robust OFETs. researchgate.net

Non-Linear Optical (NLO) Material Development and Research

(2,4-Dimethoxybenzylidene)malononitrile, also referred to as DMM, has been identified as a promising candidate for non-linear optical (NLO) applications. researchgate.netresearchgate.net Organic NLO materials are of great interest for technologies like optical switching, data storage, and telecommunications due to their high-order optical nonlinearity and rapid response times compared to inorganic counterparts. researchgate.netresearchgate.net The NLO properties of DMM arise from its molecular structure, which facilitates intramolecular charge transfer (ICT), a key requirement for second and third-order optical nonlinearities. scribd.comresearchgate.net

The design of effective NLO chromophores based on the (2,4-dimethoxybenzylidene)malononitrile scaffold follows the established donor-π-acceptor (D-π-A) principle. researchgate.net

Donor (D): The 2,4-dimethoxy groups on the benzene (B151609) ring act as electron donors.

π-Bridge (π): The benzylidene group (-CH=C<) provides the conjugated system through which charge can be transferred.

Acceptor (A): The two cyano (-CN) groups of the malononitrile moiety serve as a strong electron acceptor. researchgate.net

This arrangement creates a significant difference in electron density across the molecule, leading to a large dipole moment and high molecular hyperpolarizability (a measure of NLO activity). researchgate.net The intramolecular charge transfer from the donor to the acceptor through the π-system is the fundamental mechanism responsible for the large NLO response observed in this class of compounds. scribd.comresearchgate.net The crystal structure of DMM is centrosymmetric (space group P21/n), which is particularly relevant for third-harmonic generation (THG) signals. scribd.comresearchgate.net

The development of NLO devices using (2,4-dimethoxybenzylidene)malononitrile requires the fabrication of high-quality single crystals and their subsequent characterization.

Fabrication: Bulk single crystals of DMM have been successfully grown using the slow evaporation solution growth technique. researchgate.netresearchgate.net In this method, a saturated solution of the synthesized DMM powder is prepared in a suitable solvent, such as acetone, and allowed to evaporate slowly at a constant temperature (e.g., 35 °C). researchgate.netresearchgate.net This process facilitates the gradual formation of large, high-quality crystals suitable for optical studies. researchgate.net

Characterization: A suite of techniques is employed to characterize the grown crystals and evaluate their NLO properties:

Structural Analysis: Single-crystal X-ray diffraction (XRD) is used to determine the crystal structure, lattice parameters, and space group. researchgate.netresearchgate.net

Optical Properties: UV-Vis-NIR spectroscopy is performed on polished crystal samples to determine the optical transmittance window and the lower cut-off wavelength. For DMM, the cut-off wavelength has been identified at 483 nm. researchgate.netresearchgate.net

Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability and determine the melting point of the crystal. researchgate.netresearchgate.net DMM is reported to be thermally stable up to 139.73 °C with a melting point of 145.78 °C. researchgate.netresearchgate.net

Third-Order NLO Properties: The Z-scan technique is a standard method to measure third-order NLO properties. researchgate.netresearchgate.net This technique provides values for the non-linear refractive index (n₂), the non-linear absorption coefficient (β), and the third-order non-linear optical susceptibility (χ⁽³⁾). researchgate.net For DMM crystals, these values have been measured to be in the order of 10⁻¹¹ m²/W for n₂, 10⁻⁵ m/W for β, and 10⁻⁵ esu for χ⁽³⁾. researchgate.net The laser-induced damage threshold (LDT) is also measured to assess the material's resilience to high-power laser radiation, with DMM showing a high threshold of 1.75 GW/cm². researchgate.net

Interactive Data Table: Properties of (2,4-Dimethoxybenzylidene)malononitrile (DMM)

PropertyValueReference
Crystal System Monoclinic scribd.com
Space Group P21/n scribd.comresearchgate.net
Optical Cut-off Wavelength 483 nm researchgate.netresearchgate.net
Thermal Stability (TGA) Stable up to 139.73 °C researchgate.net
Melting Point (DSC) 145.78 °C researchgate.netresearchgate.net
Laser Damage Threshold 1.75 GW/cm² researchgate.net
**Non-linear Refractive Index (n₂) **~10⁻¹¹ m²/W researchgate.net
Non-linear Absorption (β) ~10⁻⁵ m/W researchgate.net
Third-order Susceptibility (χ⁽³⁾) ~10⁻⁵ esu researchgate.net

Chemical Sensing and Detection Technologies

The unique electronic and photophysical properties of (2,4-Dimethoxybenzylidene)malononitrile, arising from its donor-π-acceptor (D-π-A) architecture, make it a promising candidate for the development of advanced chemical sensors. The electron-donating methoxy (B1213986) groups and the electron-withdrawing malononitrile moiety create a system sensitive to changes in its chemical environment.

Development of Chemo-Sensors Based on Malononitrile Derivatives

Chemosensors are molecules designed to signal the presence of a specific chemical substance (analyte). Malononitrile derivatives are frequently employed in the design of fluorescent chemosensors. nih.gov These sensors often operate on the principle of intramolecular charge transfer (ICT), a process that can be perturbed by the presence of an analyte, leading to a detectable change in the sensor's fluorescence or color. nih.gov

The design of chemosensors based on benzylidene malononitrile structures often involves modifying the aromatic ring with different functional groups to tune the sensor's selectivity and sensitivity towards a particular analyte. While specific studies on (2,4-dimethoxybenzylidene)malononitrile as a primary chemosensor are not extensively documented, the broader class of donor-acceptor chromophores based on malononitrile has been investigated for sensing various species, including metal ions and hypochlorous acid. nih.govacs.org

The general approach involves the interaction of the analyte with either the donor, acceptor, or the π-bridge of the malononitrile derivative. This interaction alters the electronic distribution within the molecule, thereby affecting its photophysical properties and generating a signal.

Principles of Analyte Recognition and Transduction Mechanisms

The analyte recognition and signal transduction in chemosensors based on donor-π-acceptor malononitrile derivatives are governed by several key mechanisms:

Intramolecular Charge Transfer (ICT): In the ground state, there is a partial transfer of electron density from the electron-donating groups (dimethoxybenzene) to the electron-accepting group (malononitrile) through the π-conjugated system. Upon photoexcitation, a more significant charge transfer occurs, leading to a highly polarized excited state. The energy of this excited state, and consequently the fluorescence emission wavelength and intensity, is highly sensitive to the polarity of the surrounding medium and interactions with analytes. researchgate.netnih.gov

Twisted Intramolecular Charge Transfer (TICT): For some donor-π-acceptor molecules, the excited state can undergo a conformational change, leading to a "twisted" geometry where the donor and acceptor moieties are perpendicular to each other. This TICT state is often non-fluorescent or weakly fluorescent. The presence of an analyte can either promote or inhibit the formation of the TICT state, leading to fluorescence quenching or enhancement, respectively. Compounds with these properties are often referred to as molecular rotors. researchgate.netnih.gov

Analyte-Induced Structural Changes: The analyte can directly interact with the sensor molecule, causing a chemical reaction or a significant structural change. For example, the addition of an analyte to the double bond of the benzylidene malononitrile scaffold can disrupt the π-conjugation, leading to a dramatic change in the absorption and emission properties. This principle is utilized in sensors for nucleophilic analytes.

The transduction of the recognition event into a measurable signal is typically optical. This can be a change in:

Fluorescence Intensity: "Turn-on" or "turn-off" responses where the fluorescence is enhanced or quenched upon analyte binding.

Fluorescence Wavelength: A shift in the emission maximum (ratiometric sensing) which is often more reliable as it is independent of the sensor concentration. nih.gov

Color: A visible color change that allows for naked-eye detection.

The table below summarizes the key principles involved in the sensing mechanisms of donor-π-acceptor malononitrile derivatives.

MechanismPrincipleSignal Transduction
Intramolecular Charge Transfer (ICT)Analyte interaction alters the energy of the charge-transfer excited state.Change in fluorescence wavelength and/or intensity.
Twisted Intramolecular Charge Transfer (TICT)Analyte binding influences the formation of a non-emissive twisted excited state.Fluorescence quenching or enhancement.
Analyte-Induced Structural ChangeCovalent bond formation or disruption of π-conjugation.Significant change in color and/or fluorescence.

Polymer Chemistry and Polymerizable Monomers

The presence of a reactive vinylidene cyanide group in (2,4-Dimethoxybenzylidene)malononitrile suggests its potential as a monomer for the synthesis of functional polymers. The electron-withdrawing nature of the two cyano groups makes the double bond highly polarized and susceptible to polymerization reactions.

Incorporation into Functional Polymer Backbones

While the direct homopolymerization of (2,4-dimethoxybenzylidene)malononitrile is not extensively reported in the literature, the polymerization of the parent monomer, vinylidene cyanide, is well-established. acs.orggoogle.comacs.org Vinylidene cyanide is known to undergo spontaneous anionic polymerization in the presence of weak bases and can also be copolymerized with a variety of electron-rich monomers via free-radical pathways to form alternating copolymers. acs.orgresearchgate.net

The bulky 2,4-dimethoxybenzylidene substituent in (2,4-dimethoxybenzylidene)malononitrile would likely influence its polymerization behavior. Steric hindrance might make homopolymerization more challenging compared to vinylidene cyanide. However, its electron-deficient double bond makes it an excellent candidate for copolymerization with electron-rich comonomers. This approach would allow for the incorporation of the unique optical and electronic properties of the (2,4-dimethoxybenzylidene)malononitrile unit into a polymer backbone.

The resulting functional polymers could have a range of applications, including:

Nonlinear Optical (NLO) Materials: The donor-π-acceptor structure of the monomer unit can lead to polymers with high second-order NLO properties.

Dielectric Materials: The high polarity of the cyano groups can contribute to a high dielectric constant.

Sensory Polymers: The sensory capabilities of the monomer could be transferred to the polymer, leading to the development of sensory films and coatings.

Synthesis of Polymerized (2,4-Dimethoxybenzylidene)malononitrile Architectures

The synthesis of polymers incorporating (2,4-dimethoxybenzylidene)malononitrile can be envisioned through several polymerization techniques:

Anionic Polymerization: Initiation with a weak nucleophile could potentially lead to the homopolymerization of (2,4-dimethoxybenzylidene)malononitrile. The reaction conditions would need to be carefully controlled to manage the high reactivity of the monomer.

Free-Radical Copolymerization: Copolymerization with an electron-rich comonomer, such as styrene or a vinyl ether, in the presence of a free-radical initiator is a promising route to creating alternating copolymers. This is a common strategy for polymerizing vinylidene cyanide. researchgate.net

Post-Polymerization Modification: An alternative approach involves the synthesis of a polymer with pendant aldehyde groups, which can then be reacted with malononitrile via a Knoevenagel condensation to introduce the (2,4-dimethoxybenzylidene)malononitrile functionality.

The table below outlines potential polymerization strategies for creating polymers based on (2,4-dimethoxybenzylidene)malononitrile.

Polymerization MethodMonomersPotential Polymer Architecture
Anionic Polymerization(2,4-Dimethoxybenzylidene)malononitrileHomopolymer with pendant 2,4-dimethoxybenzylidene groups.
Free-Radical Copolymerization(2,4-Dimethoxybenzylidene)malononitrile + Electron-rich comonomer (e.g., Styrene)Alternating copolymer.
Post-Polymerization ModificationPolymer with aldehyde groups + MalononitrilePolymer with pendant (2,4-dimethoxybenzylidene)malononitrile units.

Further research is required to explore the polymerization of (2,4-dimethoxybenzylidene)malononitrile and to fully characterize the properties of the resulting polymeric materials.

Derivatization Strategies and Analogue Synthesis for Functional Diversification

Structural Modifications at the Benzylidene Moiety

The aromatic ring originating from 2,4-dimethoxybenzaldehyde (B23906) is a prime site for structural modifications. Altering the substitution pattern on this ring can profoundly influence the electronic properties of the entire molecule.

The Knoevenagel condensation is a fundamental reaction for synthesizing benzylidene malononitrile (B47326) derivatives, reacting various substituted aldehydes with active methylene (B1212753) compounds like malononitrile. nih.govrasayanjournal.co.in This method allows for the introduction of a wide array of substituents onto the benzylidene ring. The nature of these substituents, whether electron-donating (e.g., hydroxyl, methoxy) or electron-withdrawing, significantly impacts the molecule's reactivity and properties. nih.gov

For instance, the synthesis of various 2-(substituted benzylidene)malononitrile derivatives has been performed to explore their structure-activity relationships. oncotarget.com While the parent compound for this article features two methoxy (B1213986) groups (electron-donating), analogues have been synthesized with different substitution patterns, such as a single hydroxyl group (BMN1), a hydroxyl and a methoxy group (BMN2), or additional methoxy groups (BMN8). oncotarget.com The synthesis is typically achieved by heating the corresponding substituted benzaldehyde (B42025) with malononitrile in a suitable solvent system, often with a basic catalyst like sodium hydroxide (B78521). oncotarget.com

The following table summarizes the synthesis of several analogues, demonstrating the introduction of various functional groups.

Compound NameSubstituents on Benzylidene RingReaction TimeYield (%)Reference
2-(4-Hydroxybenzylidene)malononitrile (BMN1)4-OH1 h74 oncotarget.com
2-(4-Hydroxy-3-methoxybenzylidene)malononitrile (BMN2)4-OH, 3-OCH₃1 h80 oncotarget.com
2-(4-Hydroxy-3,5-dimethoxybenzylidene)malononitrile (BMN8)4-OH, 3,5-(OCH₃)₂30 min86 oncotarget.com
2-(2,4-Dimethoxybenzylidene)malononitrile (BMN9)2,4-(OCH₃)₂30 min61 oncotarget.com
2-(4-Methylbenzylidene)malononitrile4-CH₃-89 rasayanjournal.co.in
4-Octyloxybenzylidenemalononitrile4-OC₈H₁₇20-50 s (MW)60 nih.gov

This table is interactive. You can sort and filter the data.

Extending the π-conjugated system of (2,4-dimethoxybenzylidene)malononitrile can be achieved by employing aldehydes that contain larger aromatic systems in the initial Knoevenagel condensation. While specific examples starting from (2,4-dimethoxybenzylidene)malononitrile were not detailed in the provided context, the general methodology for synthesizing benzylidene malononitriles is adaptable. By replacing the 2,4-dimethoxybenzaldehyde with cinnamaldehyde (B126680) derivatives or other vinylogous aldehydes, one can create extended conjugated systems where the malononitrile unit is linked to a longer polyene chain, thereby significantly altering the optical and electronic properties of the resulting molecule.

Functionalization of the Malononitrile Unit

The reactivity of the dicyano-substituted alkene in (2,4-dimethoxybenzylidene)malononitrile provides opportunities for further chemical transformations.

The nitrile groups are versatile functional handles that can be converted into a variety of other chemical moieties. Although specific examples for the title compound are not extensively detailed, the general chemistry of nitriles is well-established. These transformations can include hydrolysis to carboxylic acids or amides, reduction to amines, or reaction with organometallic reagents to form ketones. Such conversions would fundamentally alter the character of the molecule, transforming the electron-withdrawing malononitrile unit into groups with different electronic and hydrogen-bonding capabilities.

The electron-deficient C=C double bond in benzylidene malononitriles is highly susceptible to nucleophilic attack, a reaction known as the Michael addition. echemcom.com This reaction is a key step in many multicomponent reactions (MCRs) that use benzylidene malononitriles as substrates. jetir.orgnih.gov For example, the reaction of 2-(4-hydroxyl-3-methoxybenzylidine)malononitrile with various nucleophiles like 3-methyl-1-phenyl-2-pyrazolin-5-one or barbituric acid proceeds via Michael addition to form an intermediate which then cyclizes. echemcom.com This demonstrates that the core structure of the malononitrile system can be readily modified through the addition of nucleophiles across the activated double bond, leading to more complex molecular architectures.

Heterocyclic Annulation and Ring-Forming Reactions

(2,4-Dimethoxybenzylidene)malononitrile and its analogues are exceptionally useful precursors for the synthesis of a wide range of heterocyclic compounds. These reactions often proceed through a domino sequence involving Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. jetir.org

A prominent class of heterocycles synthesized from benzylidene malononitriles are pyran-annulated systems. echemcom.comnih.gov For example, the one-pot, four-component reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and a hydrazine (B178648) derivative is a common and efficient method for constructing pyranopyrazole derivatives. jetir.orgnih.govsciensage.info In this reaction, the benzylidene malononitrile is formed in situ and then undergoes a Michael addition with the enolate of a pyrazolone (B3327878) (formed from the hydrazine and ethyl acetoacetate). echemcom.comnih.gov This is followed by an intramolecular cyclization and tautomerization to yield the final 6-amino-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile product. nih.gov

Similarly, reacting aryl aldehydes, malononitrile, and (thio)barbituric acid leads to the formation of pyranopyrimidines. echemcom.comnih.gov The reaction mechanism involves the initial formation of the arylidene malononitrile, followed by a Michael addition of the barbituric acid and subsequent cyclization to form the pyran ring. nih.gov Various catalysts, including nanoparticles, organocatalysts, and green catalysts, have been employed to facilitate these multicomponent reactions, often in environmentally benign solvents like water or ethanol (B145695). echemcom.comnih.govsciensage.info

The following table summarizes representative heterocyclic ring systems synthesized using benzylidene malononitrile precursors.

PrecursorsResulting Heterocycle CoreCatalyst ExampleReference
Aryl aldehyde, Malononitrile, Hydrazine, Ethyl acetoacetatePyrano[2,3-c]pyrazoleSulfonated amorphous carbon and eosin (B541160) Y nih.gov
Aryl aldehyde, Malononitrile, PyrazolonePyrano[2,3-c]pyrazoleMagnesium oxide nanoparticles echemcom.com
Aryl aldehyde, Malononitrile, Barbituric acidPyrano[2,3-d]pyrimidineTMDP (organocatalyst) nih.gov
Aryl aldehyde, Malononitrile, DimedoneTetrahydrochromenePiperidine (B6355638) echemcom.com

This table is interactive. You can sort and filter the data.

These ring-forming reactions highlight the role of (2,4-dimethoxybenzylidene)malononitrile as a versatile building block, enabling the rapid assembly of complex heterocyclic scaffolds. researchgate.net

Synthesis of Pyridine (B92270), Pyrimidine (B1678525), and Related Heterocycles

The activated nature of the double bond in (2,4-dimethoxybenzylidene)malononitrile makes it an excellent precursor for the synthesis of various heterocyclic systems through multicomponent reactions. These reactions are highly valued for their efficiency in building molecular complexity in a single step from simple starting materials. researchgate.net

Pyridine Derivatives:

Polyfunctionalized pyridine derivatives are frequently synthesized via one-pot multicomponent reactions. A common strategy involves the reaction of an arylidene malononitrile, such as (2,4-dimethoxybenzylidene)malononitrile, with a ketone and an ammonium (B1175870) source. For instance, the reaction of an arylidene malononitrile with various methylarylketones and sodium ethoxide in ethanol can afford 2-ethoxypyridine (B84967) derivatives. researchgate.net The mechanism proceeds through a nucleophilic attack of the enolate, generated from the ketone, onto the arylidene malononitrile. This is followed by a subsequent nucleophilic addition of the ethoxide ion to one of the nitrile groups, leading to cyclization and the formation of the pyridine ring. researchgate.net

Another approach involves the multicomponent reaction of an aldehyde, malononitrile, and an active methylene compound in the presence of a catalyst. While specific examples starting directly with (2,4-dimethoxybenzylidene)malononitrile are not extensively detailed in the provided results, the general methodology is well-established for a wide range of aromatic aldehydes. ua.es

Table 1: Synthesis of Pyridine Derivatives

Reactant 1 Reactant 2 Catalyst/Reagents Product Type Ref.
Arylidene malononitrile Methylarylketone Sodium ethoxide, Ethanol 2-(4-(6-aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamide researchgate.net

This table presents generalized synthetic routes for pyridine derivatives, as specific examples for (2,4-dimethoxybenzylidene)malononitrile were not explicitly found in the search results.

Pyrimidine Derivatives:

The synthesis of pyrimidine derivatives can be achieved through the three-component reaction of an aldehyde, malononitrile, and urea (B33335) or thiourea. researchgate.netufsm.br This reaction is often catalyzed by a base, such as nanosized magnesium oxide (MgO), and proceeds efficiently in a solvent like ethanol under reflux conditions. researchgate.net The process involves the initial Knoevenagel condensation of the aldehyde and malononitrile to form the corresponding arylidene malononitrile, which then undergoes a Michael addition with urea or thiourea, followed by cyclization to yield the pyrimidine ring. researchgate.netmdpi.com

Furthermore, amidines are valuable reagents for pyrimidine synthesis. They can react with malononitrile dimer in a [4+2] cyclocondensation reaction to produce 6-aminopyrimidine derivatives. researchgate.netmdpi.com

Table 2: Synthesis of Pyrimidine Derivatives

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product Type Ref.
Aldehyde Malononitrile Thiourea/Urea Nanosized MgO, EtOH, Reflux Pyrimidine derivatives researchgate.net

This table outlines general synthetic pathways to pyrimidines, as direct examples utilizing (2,4-dimethoxybenzylidene)malononitrile were not explicitly detailed in the search results.

Related Heterocycles:

The reactivity of (2,4-dimethoxybenzylidene)malononitrile extends to the synthesis of other fused heterocyclic systems. A notable example is the formation of pyrano[2,3-d]pyrimidine derivatives through a one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and thiobarbituric acid. nih.gov This reaction can be efficiently catalyzed by various catalysts, including nanoparticles. nih.gov Similarly, the reaction of salicylaldehydes, malononitrile dimer, and malonic acid can lead to the formation of complex chromeno[2,3-b]pyridine derivatives. ufsm.brnih.govresearchgate.net

Spiro Compound Formations and Cage Architectures

The construction of spirocyclic and cage-like molecules represents a significant challenge in synthetic chemistry, leading to compounds with unique three-dimensional structures and properties.

Spiro Compound Formations:

Spirooxindoles are a prominent class of spiro compounds that can be synthesized through multicomponent reactions involving isatin (B1672199) derivatives. nih.gov A three-component reaction between isatins, malononitrile, and a β-ketoester can yield spirooxindole derivatives. ufsm.brufsm.br This reaction can be facilitated by catalysts such as Alum/SiO2 nanoparticles. ufsm.br Another strategy involves the reaction of isatins, malononitrile, and dimedone, which can be promoted electrocatalytically to form spirooxindole derivatives. researchgate.net

The synthesis of spiropyrrolidine derivatives is another area of interest. These can be prepared via [3+2] cycloaddition reactions of azomethine ylides with electron-deficient alkenes. researchgate.net While direct application with (2,4-dimethoxybenzylidene)malononitrile is not explicitly mentioned, its activated double bond makes it a potential candidate for such cycloadditions.

Table 3: Synthesis of Spiro Compounds

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product Type Ref.
Isatin Malononitrile β-ketoester Alum/SiO2 nanoparticles Spirooxindole derivatives ufsm.br
Isatin Malononitrile Dimedone Electrocatalytic, NaBr Spirooxindole derivatives researchgate.net

This table illustrates general synthetic methods for spiro compounds, as specific examples starting from (2,4-dimethoxybenzylidene)malononitrile were not explicitly found.

Cage Architectures:

The synthesis of complex cage-like architectures often relies on the principles of self-assembly and crystal engineering. The specific molecular geometry and intermolecular interactions of the building blocks play a crucial role in the formation of these supramolecular structures. While the search results did not yield specific examples of cage architectures derived directly from (2,4-dimethoxybenzylidene)malononitrile, the study of the crystal structure of related benzylidenemalononitrile (B1330407) derivatives reveals their potential for forming organized solid-state structures through stacking and hydrogen bonding interactions. researchgate.netresearchgate.netdoaj.org The planarity and potential for π-π stacking in these molecules are key features that could be exploited in the design of more complex, self-assembled systems. The investigation of crystal form diversity in similar compounds highlights how crystallization conditions can influence molecular packing and lead to different polymorphic forms with distinct properties. mdpi.com

Emerging Research Frontiers and Future Directions

Integration with Supramolecular Chemistry for Advanced Assemblies

The integration of malononitrile (B47326) derivatives like (2,4-dimethoxybenzylidene)malononitrile into supramolecular chemistry represents a promising avenue for creating highly ordered, functional materials. The inherent electronic properties of the benzylidene malononitrile scaffold—featuring an electron-donating dimethoxy-substituted phenyl ring and electron-withdrawing nitrile groups—make it an ideal building block for donor-acceptor-based self-assembly.

Research into analogous compounds has demonstrated that non-covalent interactions, such as hydrogen bonding and π–π stacking, can direct the formation of complex architectures. mdpi.com For instance, studies on 2-(4-(diphenylamino)benzylidene) malononitrile (DPAM) have shown that controlling crystallization conditions leads to different polymorphic forms, each with unique molecular packing and photophysical properties. mdpi.com This principle of crystal engineering is directly applicable to (2,4-dimethoxybenzylidene)malononitrile. The methoxy (B1213986) groups and nitrile functionalities can act as hydrogen bond acceptors, while the aromatic system can participate in π–π stacking, guiding the assembly into well-defined one-, two-, or three-dimensional structures. These ordered assemblies are crucial for applications in molecular electronics and organic semiconductors, where charge transport is highly dependent on intermolecular orbital overlap. researchgate.net

Nanomaterials and Self-Assembly Research Involving (2,4-Dimethoxybenzylidene)malononitrile

The intersection of (2,4-dimethoxybenzylidene)malononitrile research with materials science is increasingly focused on nanomaterials and controlled self-assembly. This research unfolds in two primary directions: the use of nanomaterials to catalyze the synthesis of the compound and the use of the compound itself as a building block for functional nanostructures.

Several studies have highlighted the use of nanocatalysts for the efficient synthesis of benzylidene malononitriles through the Knoevenagel condensation. These include:

Cage-like Hollow Nanostructures: Copper ferrite (B1171679) (CuFe₂O₄) hollow nanostructures have been employed as highly efficient and reusable catalysts for one-pot condensation reactions. researchgate.net

Layered Double Oxides: NiGa layered double oxide (Ni₃Ga-LDO) has proven to be an effective heterogeneous catalyst for related cyanation reactions. researchgate.net

Functionalized Nanotubes: Heteropolyacids immobilized on functionalized halloysite (B83129) nanotubes (HPA@HNTs-C) have been used as catalysts for multicomponent reactions under ultrasound irradiation, showcasing a green and efficient synthetic route. nih.gov

Beyond synthesis, (2,4-dimethoxybenzylidene)malononitrile's potential as a component in organic light-emitting diodes (OLEDs) and other optoelectronic devices is an active area of investigation. rsc.org Research on similar low molecular weight materials has shown that they can form smooth, amorphous thin films essential for device fabrication. rsc.org The self-assembly properties of these molecules dictate the morphology of these films, which in turn influences device performance, including luminance and efficiency.

Green and Sustainable Chemistry Initiatives in Malononitrile Research

The synthesis of (2,4-dimethoxybenzylidene)malononitrile and its derivatives has become a focal point for green chemistry initiatives, which prioritize waste reduction, energy efficiency, and the use of non-hazardous substances. researchgate.netmdpi.com The traditional Knoevenagel condensation often relies on volatile organic solvents and hazardous catalysts. Modern approaches have introduced a variety of sustainable alternatives that are not only environmentally benign but also often result in higher yields and simpler purification procedures. researchgate.neteurekaselect.comuni-regensburg.derasayanjournal.co.in

These green methodologies align with the 12 Principles of Green Chemistry, particularly in areas like catalysis, use of safer solvents, and design for energy efficiency. nih.gov The shift towards aqueous media, biodegradable catalysts, and energy sources like microwave and visible light represents a significant advancement in the sustainable production of this important class of compounds. nih.goveurekaselect.comuni-regensburg.derasayanjournal.co.in

Table 1: Comparison of Green Synthetic Methods for Benzylidene Malononitriles
MethodologyCatalystSolventEnergy SourceKey AdvantagesReference
Microwave-Assisted SynthesisNone (catalyst-free)WaterMicrowave IrradiationRapid reaction times (30 min), high yields, catalyst-free. eurekaselect.com
Visible Light Tandem ReactionSodium anthraquinone-1,5-disulfonate & β-alanineWaterVisible Light (405 nm)Uses air as oxidant, product precipitates from water, simple isolation. uni-regensburg.de
Ultrasound-Assisted SynthesisHeteropolyacid on Halloysite NanotubesWaterUltrasonic IrradiationExcellent yields, reusable catalyst, minimal reaction time. nih.gov
Aqueous Medium SynthesisAlum [KAl(SO₄)₂·12H₂O]WaterConventional HeatingCost-effective, readily available, and environmentally friendly catalyst. rasayanjournal.co.in
Eco-Friendly CondensationLithium Hydroxide (B78521) Monohydrate (LiOH·H₂O)Aqueous MediaConventional HeatingNovel "dual activation" catalyst, efficient C-C bond formation. researchgate.net

Advanced Characterization Methodologies for In-Situ and Real-Time Studies

To optimize reaction conditions and better understand the mechanisms of formation and degradation, researchers are moving towards advanced characterization techniques that allow for in-situ and real-time analysis. Traditional analysis involves quenching the reaction and analyzing the products offline. However, this approach can miss transient intermediates and does not provide dynamic information about reaction kinetics.

Methodologies applicable to the study of (2,4-dimethoxybenzylidene)malononitrile synthesis include:

Real-Time Chromatographic Monitoring: Techniques like Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to sample and analyze a reaction mixture at various time points. uni-regensburg.demdpi.com This has been successfully applied to monitor the hydrolysis of related compounds, tracking the appearance of products and disappearance of reactants over time. mdpi.com

Spectroscopic Probes: The development of colorimetric and fluorescent probes for the detection of malononitrile offers a pathway to in-situ monitoring. researchgate.net A reaction-based colorimetric probe that changes color upon reacting with malononitrile could be adapted to quantify its consumption in real-time during a synthesis, providing immediate kinetic data without the need for sample extraction. researchgate.net

Flow Chemistry Platforms: Integrating the synthesis into a continuous flow reactor allows for precise control over reaction parameters and enables the integration of in-line analytical tools (e.g., IR, UV-Vis spectroscopy) for continuous, real-time monitoring of the reaction stream.

These advanced methods provide a deeper understanding of reaction kinetics, intermediate formation, and catalyst behavior, enabling more efficient process optimization.

Predictive Modeling and Machine Learning Applications in Compound Design

The fields of computational chemistry and machine learning (ML) are revolutionizing the design of new molecules, moving from trial-and-error synthesis to a predictive, data-driven approach. mit.edumdpi.com While these tools have not been extensively reported specifically for (2,4-dimethoxybenzylidene)malononitrile, their application to related systems demonstrates immense potential.

Key applications include:

Molecular Docking and Property Prediction: For applications in medicinal chemistry, computational docking can predict how a molecule will bind to a biological target. For example, docking simulations were used to show how 2-(3,4-dihydroxybenzylidene)malononitrile, a related compound, competitively inhibits the tyrosinase enzyme by forming specific hydrogen bonds and hydrophobic interactions within its active site. nih.gov This predictive modeling helps prioritize which derivatives are most promising for synthesis and biological testing.

Machine Learning for Reactivity and Synthesis: ML models can be trained on vast datasets of chemical reactions to predict reaction outcomes or even suggest optimal synthetic routes. bath.ac.uk By learning from existing data, these models can accelerate the discovery of efficient synthetic pathways for new malononitrile derivatives.

Generative Models for De Novo Design: Advanced ML techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules with desired properties from scratch. harvard.edu By defining a target property profile (e.g., high fluorescence efficiency, specific enzyme inhibition), these models can generate novel chemical structures, including new benzylidene malononitrile analogs, for further investigation. The use of Quantum Mechanics-based Machine Learning (QML) further refines these predictions by integrating first-principles calculations. nih.gov

These computational strategies significantly reduce the time and resources required for discovery, enabling a more focused and efficient exploration of the vast chemical space surrounding the (2,4-dimethoxybenzylidene)malononitrile scaffold.

Q & A

Q. What are the optimal conditions for synthesizing (2,4-dimethoxybenzylidene)malononitrile via Knoevenagel condensation?

The synthesis typically involves reacting malononitrile with 2,4-dimethoxybenzaldehyde in ethanol under catalytic conditions. A molar ratio of 1:1 for aldehyde and malononitrile is standard, with piperidine (0.67 mol%) as a base catalyst. Reaction monitoring via TLC and purification by recrystallization (e.g., hot EtOH/water) yields ~49–51% product . For improved yields, consider solvent optimization (e.g., toluene-water Pickering emulsions) to compartmentalize reagents, achieving up to 76% yield after 24 hours .

Q. How should (2,4-dimethoxybenzylidene)malononitrile be handled and stored to ensure stability?

Store in airtight containers away from oxidizing agents (perchlorates, peroxides), strong acids/bases, and ignition sources. Use PPE (gloves, goggles) and ensure ventilation to avoid dust/aerosol formation. Stability under recommended storage conditions is documented, but decomposition products under fire conditions remain uncharacterized .

Q. What safety precautions are critical during experimental work with this compound?

Avoid skin/eye contact and inhalation. First-aid measures include rinsing with water (15+ minutes for eyes) and immediate medical consultation. Toxicity data are limited, but acute exposure in animals suggests hepatic/renal injury and pulmonary irritation, warranting prolonged observation post-exposure .

Advanced Research Questions

Q. How can reaction yields be systematically optimized in Knoevenagel condensations involving substituted benzylidene malononitriles?

  • Catalyst screening : Compare bases like piperidine, triethylamine, or immobilized catalysts (e.g., KF/alumina or TPPA-IL-Fe3O4) to enhance selectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DCM) may improve reactivity vs. ethanol.
  • Purification : Use vacuum filtration and sequential recrystallization to recover insoluble byproducts .

Q. What analytical methods are recommended for purity assessment and structural validation?

  • Chromatography : Gas chromatography (GC) with temperature optimization (e.g., 50–200°C gradients) for detecting decomposition byproducts .
  • Spectroscopy : IR and NMR to confirm cyano (-CN) and benzylidene (-CH=) groups.
  • Orthogonal validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with elemental analysis for cross-verification .

Q. Are there computational insights into the electronic structure or tautomerism of (2,4-dimethoxybenzylidene)malononitrile?

DFT studies on malononitrile derivatives reveal tautomer stability influenced by hydrogen bonding and substituent effects. For example, electron-donating groups (e.g., methoxy) stabilize the enol form, affecting reactivity in cyclization reactions .

Q. How does substituent variation (e.g., nitro, chloro) on the benzylidene moiety influence biological activity?

Derivatives like 2-(4-nitrobenzylidene)malononitrile show potential anticancer activity via inhibition of human carcinoma cell lines (e.g., HepG2). Structure-activity relationship (SAR) studies suggest electron-withdrawing groups enhance cytotoxicity .

Q. How can contradictions in reported toxicity data be resolved?

  • In vitro assays : Use HepG2 or HEK293 cells to assess acute cytotoxicity (IC50).
  • In vivo models : Rodent studies to evaluate hepatic/renal injury post-inhalation or dermal exposure.
  • Decomposition analysis : Pyrolysis-GC/MS to identify hazardous byproducts under combustion .

Methodological Considerations Table

Research AspectKey ParametersEvidence-Based Recommendations
Synthesis Molar ratio, catalyst, solvent1:1 aldehyde:malononitrile, piperidine (0.67 mol%), EtOH
Purification Recrystallization solventsHot EtOH/water (49% yield)
Analysis Purity validationGC (50–200°C), HPLC (C18, acetonitrile/water)
Toxicity Exposure limitsPPE mandatory; no occupational exposure limits established

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.